molecular formula C18H15Cl3N4O2 B5577729 (E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5577729
M. Wt: 425.7 g/mol
InChI Key: FIZSWSXGXIKBRQ-PGGKNCGUSA-N
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Description

(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups such as dichloro, phenoxy, and triazolyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Scientific Research Applications

(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce dichloro substituents.

    Etherification: The intermediate is then subjected to etherification with 4-chloro-3-methylphenol to form the phenoxyethoxy linkage.

    Formation of the triazolyl group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar dichloro substituents but lack the phenoxyethoxy and triazolyl groups.

    Triazole derivatives: Compounds with triazole rings but different substituents on the phenyl ring.

Uniqueness

The uniqueness of (E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4O2/c1-12-6-15(2-3-16(12)20)26-4-5-27-18-13(7-14(19)8-17(18)21)9-24-25-10-22-23-11-25/h2-3,6-11H,4-5H2,1H3/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZSWSXGXIKBRQ-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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